molecular formula C14H10INO3S B14754463 3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide

3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide

Cat. No.: B14754463
M. Wt: 399.21 g/mol
InChI Key: QUKNNHCDDYLHJY-UHFFFAOYSA-N
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Description

3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide is a chemical compound with a complex structure that includes iodine, methyl, and thiazepine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the dibenzo[c,f][1,2]thiazepine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the iodine atom: This is usually achieved through iodination reactions using reagents like iodine or iodine monochloride.

    Oxidation to form the 5,5-dioxide: This step involves the oxidation of the thiazepine sulfur using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur or other functional groups.

    Reduction: Reduction reactions can target the iodine or other reducible groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The iodine and thiazepine groups play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-ol 5,5-dioxide
  • 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-ol

Uniqueness

3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro-substituted analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H10INO3S

Molecular Weight

399.21 g/mol

IUPAC Name

3-iodo-6-methyl-5,5-dioxobenzo[c][2,1]benzothiazepin-11-one

InChI

InChI=1S/C14H10INO3S/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)20(16,18)19/h2-8H,1H3

InChI Key

QUKNNHCDDYLHJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(S1(=O)=O)C=C(C=C3)I

Origin of Product

United States

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